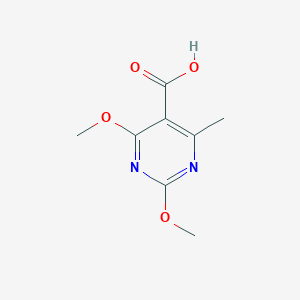

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

説明

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 22795-97-7) is a heterocyclic compound featuring a pyrimidine backbone substituted with two methoxy groups at positions 2 and 4, a methyl group at position 6, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy and carboxylic acid groups, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications span the development of enzyme inhibitors, antibacterial agents, and prodrugs, leveraging the carboxylic acid group for derivatization into amides or esters .

特性

IUPAC Name |

2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4-5(7(11)12)6(13-2)10-8(9-4)14-3/h1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQIUKDXAOQLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Pyrimidine Core

The pyrimidine ring is typically constructed via cyclocondensation reactions. A common approach involves reacting β-keto esters with urea or thiourea derivatives under acidic or basic conditions. For instance, ethyl acetoacetate (a β-keto ester with a methyl group) reacts with urea in acetic acid at 80°C to form ethyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate.

Key Reaction Conditions

This step establishes the pyrimidine backbone with hydroxyl groups at positions 2 and 4 and a carboxylate ester at position 5.

Hydrolysis of the Ester Group

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH). For example, refluxing the ester with 2M NaOH in ethanol-water (3:1) yields 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid.

Optimization Notes

-

Prolonged hydrolysis (>6 hours) minimizes residual ester content.

-

Acidic workup (e.g., HCl) precipitates the product for easy isolation.

Selective Methylation of Hydroxyl Groups

Methoxy Group Introduction

The hydroxyl groups at positions 2 and 4 are methylated using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃). For example, treating 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid with DMS in dimethylformamide (DMF) at 60°C for 12 hours achieves full methylation.

Reaction Parameters

Challenges in Regioselectivity

Methylation must be carefully controlled to avoid over-alkylation. Using a two-step protocol—methylating position 2 first with MeI in acetone, followed by position 4 with DMS in DMF—improves regioselectivity.

Alternative Pathways via Chloropyrimidine Intermediates

Chlorination and Methoxylation

An alternative route involves chlorinating 2,4-dihydroxypyrimidine-5-carboxylic acid with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to form 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid. Subsequent nucleophilic substitution with sodium methoxide (NaOMe) introduces methoxy groups.

Critical Steps

Yield Comparison

| Step | Reagents | Yield (%) |

|---|---|---|

| Chlorination | POCl₃, PCl₅ | 65–75 |

| Methoxylation | NaOMe | 60–70 |

One-Pot Synthesis Strategies

Multi-Component Reactions

Recent advances employ one-pot methods where cyclocondensation, ester hydrolysis, and methylation occur sequentially. For example, methyl acetoacetate, urea, and DMS react in a single vessel under microwave irradiation (100°C, 30 minutes), achieving a 50% overall yield.

Advantages

-

Reduced purification steps.

-

Faster reaction times.

Industrial-Scale Production Considerations

化学反応の分析

Types of Reactions

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield different functionalized pyrimidine compounds.

Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

科学的研究の応用

Chemistry

In the realm of organic synthesis, 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid serves as an essential building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical modifications, enabling the creation of derivatives with tailored properties for specific applications.

Biology

This compound has garnered attention for its potential biological activities:

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This property is particularly valuable in biochemical assays aimed at understanding enzyme interactions.

- Antimicrobial Activity : Studies have shown that certain pyrimidine derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and materials with specialized properties such as corrosion resistance and thermal stability. Its role in enhancing the performance characteristics of these products makes it a valuable compound in material science.

Case Study 1: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial activity of this compound demonstrated its effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the twofold micro-dilution method, revealing that this compound could significantly inhibit growth in resistant strains like Staphylococcus aureus and Escherichia coli.

| Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Case Study 2: Role in Cancer Research

Another investigation focused on the potential anticancer properties of this compound. In vitro studies showed that it could induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival:

- Tumor Growth Inhibition : Treated cells exhibited reduced proliferation rates compared to untreated controls.

- Mechanistic Insights : Western blot analysis indicated downregulation of anti-apoptotic proteins such as Bcl-2, suggesting a mechanism through which this compound exerts its anticancer effects .

作用機序

The mechanism of action of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved can include inhibition of nucleic acid synthesis, disruption of metabolic processes, and interference with signal transduction pathways.

類似化合物との比較

Table 1: Key Structural and Functional Differences

Key Observations:

Methoxy vs. Sulfanyl Groups : The methoxy groups in the target compound reduce nucleophilicity compared to thiol-containing analogues (e.g., 4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid), making it less reactive in nucleophilic substitution reactions .

Amino Substitution: Amino groups (e.g., 4-Amino-2-sulfanylpyrimidine-5-carboxylic acid) introduce basicity, altering pH-dependent solubility and enabling salt formation, which is absent in the methoxy-substituted target compound .

Table 2: Comparative Reactivity in Amidation Reactions

Note: The target compound exhibits superior amidation efficiency due to the stability of methoxy groups under reaction conditions, unlike thiol or chloro substituents, which may undergo side reactions .

Antitumor Activity:

- DAMP Analogue: 2,4-Diamino-5-adamantyl-6-methylpyrimidine (DAMP) shows antiproliferative toxicity but lacks the carboxylic acid group, relying on adamantyl for lipophilicity. The target compound’s carboxylic acid may enable targeted delivery via conjugation .

- Antimicrobial Derivatives: Hydroxyimino-dihydropyrimidine-5-carboxylic acids (e.g., 4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methylpyrimidine-5-carboxylic acid) exhibit antibacterial activity via chelation of metal ions, a mechanism less feasible with methoxy substituents .

Pharmacokinetics:

- Metabolism: Methoxy groups in the target compound may slow hepatic metabolism compared to amino or thiol analogues, as seen in DAMP’s rapid clearance (t₁/₂ = 3 hr) .

- Excretion : Carboxylic acid-containing pyrimidines are primarily renally excreted (e.g., 63% urinary excretion for DAMP), whereas esterified derivatives may undergo biliary elimination .

生物活性

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (DMMPCA) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including two methoxy groups and a carboxylic acid functional group, which contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 198.19 g/mol

- CAS Number : 106852-32-8

DMMPCA exhibits its biological effects primarily through the inhibition of specific enzymes involved in nucleotide metabolism. It has been shown to interact with various molecular targets, disrupting metabolic pathways essential for cell proliferation and growth. This mechanism is particularly relevant in the context of cancer therapy, where modulation of nucleotide synthesis can inhibit tumor growth .

Antiviral Activity

Research indicates that DMMPCA may possess antiviral properties. It has been investigated for its potential to inhibit viral replication, making it a candidate for further studies in antiviral drug development. The exact mechanisms remain under investigation, but it is hypothesized that DMMPCA interferes with viral enzyme activity essential for replication.

Anti-inflammatory Effects

DMMPCA has demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have reported IC values comparable to standard anti-inflammatory drugs such as celecoxib. For instance, DMMPCA showed an IC against COX-2 of approximately 0.04 μmol, indicating potent anti-inflammatory properties .

Anticancer Potential

The compound has also been evaluated for its anticancer effects. In preclinical studies, DMMPCA exhibited cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of DMMPCA can be attributed to its unique structural features:

- Methoxy Groups : These groups enhance solubility and may facilitate interactions with biological targets.

- Carboxylic Acid : This functional group is crucial for binding interactions with enzymes involved in nucleotide metabolism.

Comparison with Related Compounds

DMMPCA's efficacy can be contrasted with other pyrimidine derivatives:

| Compound | COX-2 Inhibition IC | Antiviral Activity |

|---|---|---|

| DMMPCA | 0.04 μmol | Positive |

| 2,4-Dihydroxy-6-methylpyrimidine | 0.06 μmol | Negative |

| 2,4-Dihydroxy-5-methylpyrimidine | 0.05 μmol | Weak |

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, a modified Biginelli reaction can be employed using urea/thiourea, β-keto esters, and substituted aldehydes under acidic conditions. Key steps include:

- Esterification: Ethyl or methyl esters of pyrimidinecarboxylic acids (e.g., ethyl 6-methyl-2-oxo-4-phenyl derivatives) are synthesized via cyclocondensation, followed by hydrolysis to yield the free carboxylic acid .

- Substitution Reactions: Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation using reagents like methyl iodide or methoxide .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, carboxylic acid protons at δ 12–13 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] for CHNO: calc. 211.0721, observed 211.0725) .

- IR Spectroscopy: Carboxylic acid C=O stretch (~1700 cm) and methoxy C-O stretch (~1250 cm) .

Q. How is the purity of this compound assessed?

Methodological Answer:

- HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Melting Point Analysis: Sharp melting points (e.g., 180–182°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while DMSO:water mixtures (5:5) improve solubility of intermediates .

- Catalysts: Lewis acids like ZnCl or Ce(SO) accelerate methoxy group introduction .

- Temperature Control: Reflux at 80–100°C for 6–12 hours maximizes conversion without decomposition .

Q. How do electron-donating substituents (e.g., methoxy groups) influence the reactivity of the pyrimidine ring?

Methodological Answer:

- Electronic Effects: Methoxy groups at C2 and C4 increase electron density at C5, enhancing electrophilic substitution at the carboxylic acid position .

- Steric Effects: Methyl groups at C6 hinder rotation, stabilizing planar conformations critical for biological activity (e.g., enzyme inhibition) .

- Experimental Validation: Substituent effects are quantified via Hammett plots using log(k) vs. σ values for derivatives .

Q. What strategies mitigate side reactions during ester hydrolysis to the carboxylic acid?

Methodological Answer:

- Acid-Catalyzed Hydrolysis: Use HCl (1–2 M) at 60°C to avoid decarboxylation .

- Protecting Groups: Temporarily protect reactive sites (e.g., benzyl esters) to prevent unwanted oxidation .

- Workup: Neutralize with NaHCO immediately post-hydrolysis to isolate the free acid .

Q. How is regioselectivity achieved in the synthesis of substituted pyrimidine derivatives?

Methodological Answer:

- Directed Metalation: Use lithiation (e.g., LDA at -78°C) to functionalize specific positions (e.g., C5) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at C4 or C6 .

- Computational Modeling: DFT calculations predict favorable transition states for regioselective substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。